molecular formula C38H31N B14180565 N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline CAS No. 927179-42-8

N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline

Cat. No.: B14180565
CAS No.: 927179-42-8
M. Wt: 501.7 g/mol
InChI Key: ZCNKHLCCLNNFSD-UHFFFAOYSA-N
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Description

N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline is an organic compound with a complex aromatic structure It is characterized by multiple phenyl groups attached to a central aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the central aniline core: This can be achieved through the reduction of nitrobenzene derivatives using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Attachment of phenyl groups: The phenyl groups can be introduced through Friedel-Crafts alkylation reactions, where benzene reacts with alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas and palladium catalysts, converting nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-dibenzothiophenyl)phenyl]-N-[4-(3,5-diphenylphenyl)phenyl]-9,9-dimethyl-2-fluorenamine
  • 4-phenyl and 3,4-dihydro-4-phenyl coumarins

Uniqueness

N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline is unique due to its specific arrangement of phenyl groups and the presence of an ethyl group on the aniline core

Properties

CAS No.

927179-42-8

Molecular Formula

C38H31N

Molecular Weight

501.7 g/mol

IUPAC Name

N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline

InChI

InChI=1S/C38H31N/c1-2-29-18-22-37(23-19-29)39(36-16-10-5-11-17-36)38-24-20-32(21-25-38)35-27-33(30-12-6-3-7-13-30)26-34(28-35)31-14-8-4-9-15-31/h3-28H,2H2,1H3

InChI Key

ZCNKHLCCLNNFSD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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